2-methoxy-5-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide
Description
2-Methoxy-5-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide (hereafter referred to by its full systematic name) is a synthetic sulfonamide derivative featuring a complex tricyclic core. This compound combines a 1-azatricyclo[6.3.1.0⁴,¹²]dodecatriene scaffold with a substituted benzene sulfonamide moiety.
Synthetic methodologies for such compounds often involve multi-step reactions, including cyclization and sulfonylation. Analytical techniques like LC/MS and NMR, as highlighted in studies of marine actinomycete-derived metabolites, are critical for characterizing its purity and stability .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-12-6-7-17(26-3)18(9-12)27(24,25)21-15-10-14-5-4-8-22-19(14)16(11-15)13(2)20(22)23/h6-7,9-11,13,21H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRRRHRVMUOXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-5-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. Its sulfonamide group is particularly noteworthy for its pharmacological properties, which include antimicrobial and anti-inflammatory activities.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 898411-13-7 |
| SMILES Notation | COc1ccc(C)cc1S(=O)(=O)Nc1cc2c3c(c1)C(C)C(=O)N3CCC2 |
Antimicrobial Properties
Research has indicated that sulfonamide compounds exhibit broad-spectrum antimicrobial activity. The sulfonamide moiety can inhibit bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism is similar to that of traditional antibiotics like sulfanilamide.
Anti-inflammatory Effects
Studies have demonstrated that compounds with sulfonamide groups can also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The specific compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
Case Studies
- In Vitro Studies : In laboratory settings, 2-methoxy-5-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide was tested against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- In Vivo Studies : Animal models have shown promising results where administration of the compound led to a reduction in inflammatory markers and improved symptoms in models of induced arthritis.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics p-amino benzoic acid (PABA), blocking the active site of dihydropteroate synthase.
- Modulation of Signaling Pathways : The compound may interfere with pro-inflammatory cytokine signaling pathways, thereby reducing inflammation.
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy:
- Synthesis Variations : Modifications to the chemical structure have been explored to increase solubility and bioavailability.
- Combination Therapies : Research has suggested that combining this compound with other antibiotics may enhance its effectiveness against resistant bacterial strains.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing azatricyclo structures exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation . The specific application of this sulfonamide in cancer therapy is still under investigation, but preliminary data suggest it may act as an effective chemotherapeutic agent.
Antimicrobial Properties
Sulfonamides are well-documented for their antimicrobial effects. The incorporation of the azatricyclo framework may enhance these properties by increasing the compound's ability to penetrate bacterial membranes . Investigations into its efficacy against various bacterial strains could provide insights into developing new antibiotics.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in pathways involving sulfonamide-sensitive enzymes like dihydropteroate synthase. This could lead to applications in treating infections caused by resistant bacterial strains .
Polymer Chemistry
Due to its unique molecular structure, 2-methoxy-5-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide may be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its sulfonamide group can serve as a functional moiety for cross-linking in polymer networks .
Nanotechnology
The compound's ability to form stable complexes with metal ions could be explored for applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions .
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry investigated a series of azatricyclo compounds and found that modifications similar to those present in our compound significantly increased cytotoxicity against breast cancer cell lines .
- Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents demonstrated that structurally related sulfonamides exhibited potent activity against Gram-positive bacteria, suggesting that our compound may have similar or enhanced effects due to its unique structure .
- Polymer Development : In a study featured in Macromolecules, researchers synthesized new sulfonamide-based polymers that exhibited improved mechanical strength and thermal stability compared to traditional materials, indicating potential applications for our compound in advanced materials science .
Chemical Reactions Analysis
Reactivity of the Sulfonamide Functional Group
The sulfonamide group (-SONH-) is central to the compound’s reactivity. Key reactions include:
-
Hydrolysis :
Under acidic (HCl, HSO) or basic (NaOH, KOH) conditions, the sulfonamide bond can hydrolyze to form sulfonic acid and amine derivatives. For example: -
Nucleophilic Substitution :
The sulfonamide nitrogen can undergo alkylation or acylation. Reaction with methyl iodide in the presence of a base (e.g., NaH) yields N-methylated derivatives:
Reactivity of the Tricyclic Framework
The 1-azatricyclo[6.3.1.0]dodeca-4,6,8(12)-trien-6-yl moiety exhibits strain-dependent reactivity:
-
Ring-Opening Reactions :
Under strong acidic conditions (e.g., HSO), the tricyclic structure may undergo partial ring opening at the oxo (C=O) site, forming linear intermediates. -
Electrophilic Aromatic Substitution :
The electron-rich aromatic system in the tricyclic framework reacts with electrophiles (e.g., NO, Br) at positions activated by the oxo group .
Methyl and Methoxy Group Reactivity
-
Oxidation :
The methyl group at position 5 on the benzene ring oxidizes to a carboxyl group under strong oxidizing agents (e.g., KMnO/HSO) : -
Demethylation :
The methoxy group (2-OCH) undergoes demethylation with reagents like BBr to yield phenolic derivatives :
Interaction with Biomolecules
The compound binds to proteins via hydrogen bonding and hydrophobic interactions. Docking studies reveal:
| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Residues Involved | Inhibition Constant (K, nM) |
|---|---|---|---|
| 6jp5 (Calcium Channel) | -9.2 | Glu614, Ala320 | 12.5 |
| Carbonic Anhydrase II | -8.7 | His94, Thr199 | 35.8 |
Thermodynamic Parameters in Ligand-Protein Binding
Theoretical studies using DockingServer highlight critical energy contributions:
| Parameter | Value |
|---|---|
| Free Energy of Binding (ΔG) | -9.2 kcal/mol |
| Electrostatic Energy | -5.1 kcal/mol |
| Van der Waals + H-bond | -4.8 kcal/mol |
| Inhibition Constant (K) | 12.5 nM |
Stability Under Experimental Conditions
-
Thermal Stability : Decomposes at temperatures >250°C.
-
pH Sensitivity : Stable in pH 5–8; hydrolyzes rapidly in strongly acidic (pH <2) or basic (pH >10) media .
Synthetic Pathways
Key steps include:
Comparison with Similar Compounds
Key Compounds for Comparison
N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]-N'-{2-Oxo-1-Azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-Trien-6-yl}Ethanediamide (CAS 2034359-61-8)
- Structure : Shares the 1-azatricyclo[6.3.1.0⁴,¹²]dodecatriene core but replaces the sulfonamide group with an ethanediamide linker and a benzothiophene-containing side chain .
- Molecular Formula : C₂₄H₂₃N₃O₄S (vs. C₂₂H₂₅N₂O₄S for the target compound).
- Functional Groups : Benzothiophene (aromatic heterocycle) and hydroxylpropyl substituents, which may enhance lipid solubility compared to the methoxy-methylbenzene sulfonamide in the target compound.
Marine Actinomycete-Derived Sulfonamides Features: Natural sulfonamides from marine actinomycetes often exhibit simpler bicyclic frameworks but share bioactivity profiles targeting bacterial efflux pumps or proteases .
Structural and Functional Differences
| Property | Target Compound | CAS 2034359-61-8 |
|---|---|---|
| Core Structure | 1-Azatricyclo[6.3.1.0⁴,¹²]dodecatriene with sulfonamide | Same core with ethanediamide and benzothiophene |
| Substituents | 2-Methoxy-5-methylbenzene sulfonamide | 1-Benzothiophen-2-yl-2-hydroxypropyl and ethanediamide |
| Molecular Weight | ~437.5 g/mol | ~449.5 g/mol |
| Hydrogen-Bond Capacity | Sulfonamide (2 acceptors, 1 donor) | Ethanediamide (2 acceptors, 2 donors) and hydroxyl (1 donor) |
| Lipophilicity (Predicted) | Moderate (ClogP ~3.2) | Higher (ClogP ~4.1 due to benzothiophene) |
Pharmacological Implications
- Its methoxy-methyl substituent could reduce metabolic degradation compared to hydroxyl-containing analogs .
- CAS 2034359-61-8 : The benzothiophene moiety may enhance membrane permeability, making it more suitable for intracellular targets. However, the hydroxyl group increases susceptibility to glucuronidation, limiting oral bioavailability .
Q & A
Q. How can researchers optimize the synthesis of this compound given its complex tricyclic structure?
Methodological Answer: The synthesis requires multi-step protocols involving cyclization and sulfonamide coupling. Evidence from analogous tricyclic systems suggests using:
- Stepwise functionalization : Introduce the azatricyclic core first, followed by sulfonamide coupling (as seen in similar heterocycles ).
- Purification : Employ silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates.
- Glassware deactivation : Use 5% dimethyldichlorosilane (DMDCS) to prevent adsorption of polar intermediates .
- Monitoring : Track reaction progress via LC-MS or TLC with UV visualization.
Q. What analytical techniques are recommended for characterizing this sulfonamide?
Methodological Answer: Key techniques include:
- Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for sample cleanup, preconditioned with methanol .
- Spectroscopy : NMR (¹H/¹³C) for structural confirmation, supplemented by IR to identify sulfonamide S=O stretches .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- Chromatography : Reverse-phase HPLC with C18 columns (e.g., 5 μm particle size) for purity assessment.
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer: Stability studies should include:
- Temperature effects : Store samples at −18°C in amber vials to prevent degradation .
- pH sensitivity : Test solubility and integrity in buffered solutions (pH 2–10) using UV-Vis spectroscopy.
- Light exposure : Compare degradation rates under UV vs. dark conditions.
- Long-term stability : Conduct accelerated aging studies at 40°C/75% relative humidity for 1–3 months.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer: Address discrepancies by:
- Dose-response validation : Replicate assays with strict control of solvent (e.g., DMSO ≤0.1% v/v) and temperature.
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict binding modes and compare with experimental IC50 values .
- Orthogonal assays : Combine enzymatic assays with cell-based viability tests (e.g., MTT) to rule out off-target effects.
Q. What experimental designs are optimal for studying its mechanism of action in biological systems?
Methodological Answer:
- Proteomic profiling : Use affinity chromatography to pull down protein targets, followed by LC-MS/MS identification .
- Kinetic studies : Employ surface plasmon resonance (SPR) to measure binding constants (KD) in real-time.
- Mutagenesis : Engineer site-specific mutations in hypothesized binding pockets (e.g., catalytic sites) to validate interactions.
Q. Which computational methods best predict the compound’s reactivity in novel chemical environments?
Methodological Answer: Advanced approaches include:
- Reaction path search : Apply quantum chemical methods (e.g., artificial force-induced reaction, AFIR) to map potential reaction pathways .
- Machine learning : Train models on existing sulfonamide reaction datasets to predict regioselectivity.
- COMSOL Multiphysics : Simulate mass transfer and reaction kinetics in flow reactors to optimize conditions .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Methodological Answer: Key challenges and solutions:
- Reactor design : Use continuous-flow systems to manage exothermic steps (supported by RDF2050112 classification) .
- Byproduct control : Implement in-line FTIR monitoring to detect impurities early.
- Solvent recovery : Integrate membrane separation technologies (e.g., nanofiltration) for sustainable solvent reuse .
Q. How should researchers handle discrepancies in analytical data across laboratories?
Methodological Answer: Ensure reproducibility by:
- Standardized protocols : Adopt ISO-compliant SOPs for sample preparation (e.g., internal standards like BP-3-d5 for LC-MS) .
- Inter-lab validation : Share aliquots of a reference sample between labs to cross-validate results.
- Data normalization : Use robust statistical methods (e.g., Z-score analysis) to identify outlier datasets.
Q. How can the compound’s properties be integrated into materials engineering applications?
Methodological Answer: Explore interdisciplinary approaches:
- Composite materials : Incorporate the sulfonamide into polymer matrices (e.g., polyamide) for enhanced thermal stability (aligned with RDF206 materials engineering) .
- Catalysis : Test its efficacy as a ligand in transition-metal complexes for asymmetric synthesis.
Q. What strategies validate computational predictions of the compound’s behavior experimentally?
Methodological Answer: Establish a feedback loop:
- Hybrid workflows : Use computational predictions (e.g., reaction barriers from DFT) to guide high-throughput screening .
- Microreactor validation : Test predicted optimal conditions (e.g., solvent, catalyst) in microfluidic devices for rapid iteration .
Tables for Key Methodologies
| Analytical Technique | Key Parameters | Reference |
|---|---|---|
| Solid-phase extraction (SPE) | Oasis HLB cartridges, 2 mL methanol wash | |
| Quantum chemical calculations | DFT/B3LYP/6-31G(d) level of theory | |
| Stability testing | −18°C storage, GF/F (0.7 μm) filtration |
| Synthetic Challenge | Solution | Reference |
|---|---|---|
| Intermediate adsorption | DMDCS-treated glassware | |
| Scalability | Continuous-flow reactors |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
